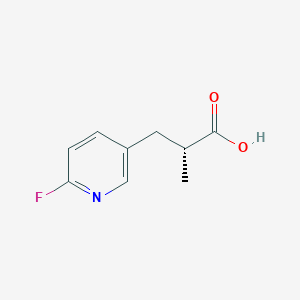
(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine” is a complex organic compound. It contains an aziridine group, which is a three-membered heterocycle containing a nitrogen atom . Aziridines are widely used intermediates in organic synthesis, acting as precursors for the synthesis of complex molecules due to the strains incorporated in their skeletons . Many biologically active compounds have been found to possess these three-membered rings .
Synthesis Analysis
The synthesis of aziridines often involves the reaction of benzenesulfonyl azides with alkenes . The reaction could proceed via initial [3+2] cycloaddition to form triazoline intermediates which then leads to aziridines, or via initial dinitrogen cleavage of the benzenesulfonyl azide to afford a nitrene intermediate followed by addition of this nitrene species across the olefinic C–C bond of the alkene .Chemical Reactions Analysis
The reaction of benzenesulfonyl azides with oxabicyclic alkenes to form aziridines could either proceed via initial [3+2] cycloaddition to form triazoline intermediates which then leads to aziridines, or via initial dinitrogen cleavage of the benzenesulfonyl azide to afford a nitrene intermediate followed by addition of this nitrene species across the olefinic C–C bond of the oxabicyclic alkene .Wissenschaftliche Forschungsanwendungen
Fukuyama Reaction
The compound is used in the Fukuyama reaction for the synthesis of multifunctional aldehydes, secondary amines, and ketones . This reaction has gained considerable importance in synthetic organic chemistry due to its mild reaction conditions .
Fukuyama–Mitsunobu Alkylation
The Fukuyama–Mitsunobu reaction utilizes 2-nitrobenzenesulfonyl (Ns) for the protection/activation/deprotection of primary amines to afford secondary amines in good yields and high enantioselectivities .
Synthesis of Aldehydes and Ketones
The compound is used in the synthesis of aldehydes and ketones via the Fukuyama reduction and Fukuyama coupling reactions . The use of thioesters in both Fukuyama aldehydes and ketones synthesis is highly attractive for organic chemists as they are easily accessible from corresponding carboxylic acids .
Synthesis of Biologically Active Compounds
Aziridines, which can be formed from the reaction of benzenesulfonyl azides with oxabicyclic alkenes, are among the most widely used intermediates in organic synthesis . They act as precursors for the synthesis of complex molecules due to the strains incorporated in their skeletons .
Synthesis of Antibiotics
The Fukuyama aldehyde synthesis has immense applications in the total synthesis of natural products, e.g., lipogrammistin-A, cyanocycline A, (+)-leinamycin, etc., and drugs such as (+)-neothramycin A methyl ether 4 that acted as an antibiotic agent .
Synthesis of Antitumor, Antibacterial, and Antimicrobial Compounds
Over 130 biologically active aziridine-containing compounds have been confirmed to have pharmacological activity including antitumor, antibacterial, and antimicrobial effects .
Wirkmechanismus
Target of Action
The primary target of the compound (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is the styrene molecule . The compound interacts with styrene in a process known as aziridination .
Mode of Action
(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine interacts with its target, styrene, through a process called aziridination . This process is catalyzed by copper triflate and copper-exchanged zeolite Y . The aziridination of styrene by (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine predominantly results in an R-configuration .
Biochemical Pathways
The aziridination process involving (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine affects the biochemical pathways of styrene conversion . The reaction could either proceed via initial [3+2] cycloaddition to form triazoline intermediates which then leads to aziridines, or via initial dinitrogen cleavage of the benzenesulfonyl azide to afford a nitrene intermediate followed by addition of this nitrene species across the olefinic C–C bond of the oxabicyclic alkene .
Pharmacokinetics
The solubility of the compound in different solvents like hexane can affect its bioavailability .
Result of Action
The result of the action of (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is the formation of aziridines . The aziridination of styrene by (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine results in a product mixture of enantiomeric aziridines .
Action Environment
The action of (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is influenced by environmental factors such as the presence of certain catalysts and the type of solvent used . For instance, the change of substituent in the benzenesulfonyl group reduces the solubility in hexane, affording a solution phase of enhanced enantiomeric excess .
Safety and Hazards
4-Nitrobenzenesulfonyl chloride, a related compound, is classified as acutely toxic and can cause severe skin burns and eye damage . It is also harmful if swallowed and harmful to aquatic life . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .
Eigenschaften
IUPAC Name |
(2S)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKIIZQGCWXJFM-BYDSUWOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


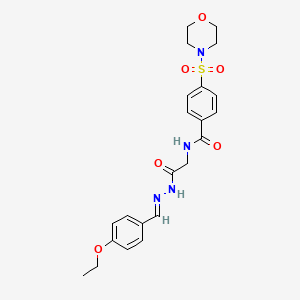
![3-Methyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2501025.png)
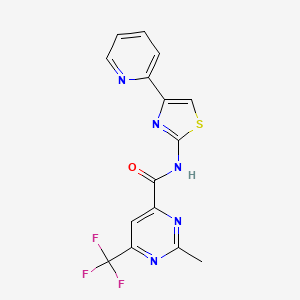
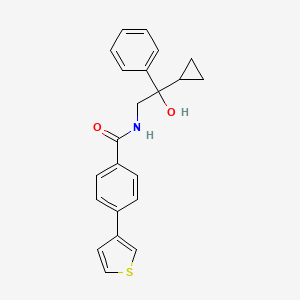
![2-(2-methyl-1H-imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2501031.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)
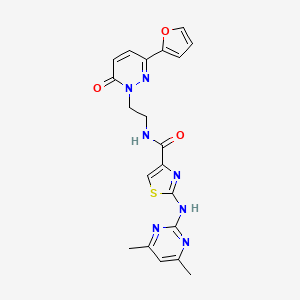

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)
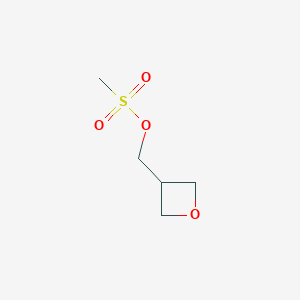
![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)
